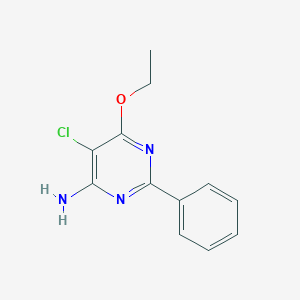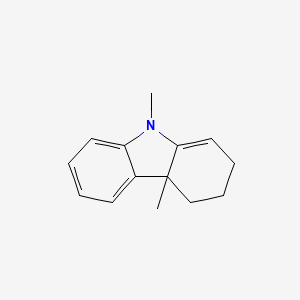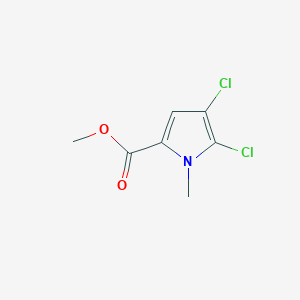![molecular formula C18H31IN2 B14004648 3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide CAS No. 7468-03-3](/img/structure/B14004648.png)
3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” is a complex organic compound that belongs to the class of amines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” typically involves multi-step organic reactions. One possible route could include:
Formation of the Tetrahydropyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, the tetrahydropyridine ring can be formed through hydrogenation or other reduction methods.
Substitution Reactions: The phenyl group can be introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Amine Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a ligand or a probe to study receptor interactions or enzyme activities. Its structural features could make it a candidate for drug design and development.
Medicine
The compound’s potential pharmacological properties could be explored for therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of medicinal chemistry research.
Industry
In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of “3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
類似化合物との比較
Similar Compounds
3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine: can be compared with other amines and tetrahydropyridine derivatives.
N,N-Dimethyl-3-phenylpropan-1-amine: A simpler analog without the tetrahydropyridine ring.
3-Phenyl-2,4,5,6-tetrahydropyridine: A compound lacking the dimethylamine group.
Uniqueness
The uniqueness of “3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” lies in its combination of structural features, which may confer distinct chemical and biological properties. Its tetrahydropyridine ring, phenyl group, and dimethylamine moiety collectively contribute to its potential versatility and functionality.
特性
CAS番号 |
7468-03-3 |
|---|---|
分子式 |
C18H31IN2 |
分子量 |
402.4 g/mol |
IUPAC名 |
3-(1,1-dimethyl-3-phenylpiperidin-1-ium-3-yl)-N,N-dimethylpropan-1-amine;iodide |
InChI |
InChI=1S/C18H31N2.HI/c1-19(2)14-8-12-18(17-10-6-5-7-11-17)13-9-15-20(3,4)16-18;/h5-7,10-11H,8-9,12-16H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
WYMQZVCKQSINIF-UHFFFAOYSA-M |
正規SMILES |
CN(C)CCCC1(CCC[N+](C1)(C)C)C2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


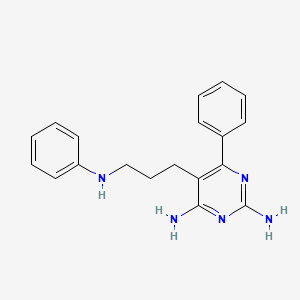

![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
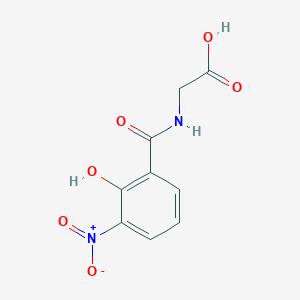
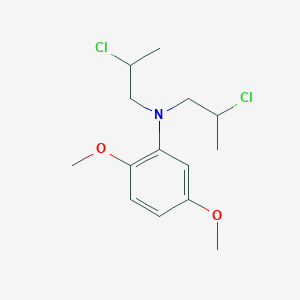
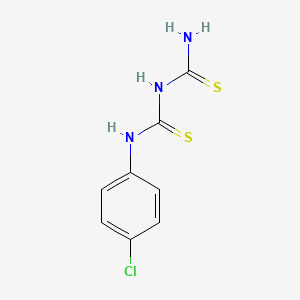

![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
